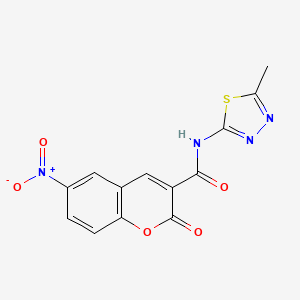![molecular formula C14H19N5O3S B6462624 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548991-69-9](/img/structure/B6462624.png)
2-[(1-methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of pyrimidine, and has a unique structure with a methanesulfonylpiperidin-4-yloxy and 1-methyl-1H-pyrazol-4-yl group attached to the pyrimidine ring. This compound has been demonstrated to have a variety of biological activities, including anti-inflammatory, anti-oxidative and anti-microbial activities.
科学研究应用
2-[(1-Methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine has recently been studied for its potential applications in scientific research. This compound has been shown to possess anti-inflammatory, anti-oxidative and anti-microbial activities, and has been suggested to be useful in the treatment of various diseases, including cancer, diabetes and Alzheimer's disease. Additionally, this compound has been studied for its potential as a drug delivery system, as it can be used to deliver drugs directly to specific cells.
作用机制
The exact mechanism of action of 2-[(1-Methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been demonstrated to have anti-oxidant activities, which may involve the scavenging of free radicals and the inhibition of oxidative damage.
Biochemical and Physiological Effects
This compound has been demonstrated to have a variety of biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-oxidative and anti-microbial activities, and has been suggested to be useful in the treatment of various diseases, including cancer, diabetes and Alzheimer's disease. Additionally, this compound has been studied for its potential as a drug delivery system, as it can be used to deliver drugs directly to specific cells.
实验室实验的优点和局限性
2-[(1-Methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a relatively new compound, and as such there are both advantages and limitations associated with its use in laboratory experiments. One of the main advantages of this compound is its ability to be synthesized easily and quickly using a variety of methods. Additionally, this compound has been demonstrated to possess a variety of biological activities, including anti-inflammatory, anti-oxidative and anti-microbial activities, making it potentially useful in the treatment of various diseases. However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to accurately predict its effects in different contexts. Additionally, this compound has not yet been extensively tested in humans, making it difficult to predict its safety and efficacy in clinical settings.
未来方向
The potential applications of 2-[(1-Methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine are still being explored, and there are many future directions for research in this area. First, further studies are needed to better understand the exact mechanism of action of this compound, as this will help to identify potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of this compound in humans, as this will be essential for its use in clinical settings. Additionally, further research is needed to explore the potential of this compound as a drug delivery system, as this could provide an effective way to deliver drugs directly to specific cells. Finally, further research is needed to explore the potential of this compound as an anti-microbial agent, as this could provide an effective way to combat bacterial infections.
合成方法
2-[(1-Methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine can be synthesized by a variety of methods. The most common method for the synthesis of this compound is the Mannich reaction. In this reaction, an amine, such as piperidine, is reacted with a ketone, such as ethyl acetoacetate, in the presence of formaldehyde and an acid catalyst. The reaction produces a Mannich base, which is then reacted with a pyrimidine ring to produce the desired compound. Other methods, such as the Biginelli reaction, can also be used to synthesize this compound.
属性
IUPAC Name |
5-(1-methylpyrazol-4-yl)-2-(1-methylsulfonylpiperidin-4-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18-10-12(9-17-18)11-7-15-14(16-8-11)22-13-3-5-19(6-4-13)23(2,20)21/h7-10,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFXWRJCZWVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462541.png)
![2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462542.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6462560.png)
![3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6462567.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6462586.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6462600.png)
![5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6462606.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462617.png)
![N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462618.png)
![4-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462630.png)
![5-methoxy-2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462637.png)
![2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462644.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462652.png)